Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2'-((2-(dimethylamino)ethyl)azanediyl)diacetate
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Overview
Description
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate is a complex organic compound with a unique structure. This compound is characterized by its long hydrocarbon chains and the presence of a dimethylaminoethyl group, which imparts specific chemical properties and reactivity. It is used in various scientific research fields due to its distinctive molecular configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate typically involves multiple steps, including the formation of the hydrocarbon chains and the introduction of the dimethylaminoethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe for investigating cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate exerts its effects involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydrocarbon chains may also play a role in the compound’s ability to integrate into lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound has a similar structure but differs in its functional groups and reactivity.
Ammonium Sulfide Compounds: These compounds share some structural similarities but have different chemical properties and applications.
Uniqueness
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate is unique due to its specific combination of functional groups and hydrocarbon chains, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C48H92N2O4 |
---|---|
Molecular Weight |
761.3 g/mol |
IUPAC Name |
[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] 2-[2-(dimethylamino)ethyl-[2-oxo-2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]ethyl]amino]acetate |
InChI |
InChI=1S/C48H92N2O4/c1-39(2)19-13-21-41(5)23-15-25-43(7)27-17-29-45(9)31-35-53-47(51)37-50(34-33-49(11)12)38-48(52)54-36-32-46(10)30-18-28-44(8)26-16-24-42(6)22-14-20-40(3)4/h31-32,39-44H,13-30,33-38H2,1-12H3/b45-31+,46-32+/t41-,42-,43-,44-/m1/s1 |
InChI Key |
HKNMPEYUTJXLGF-UKYAJNAESA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)CCC[C@H](CCC/C(=C/COC(=O)CN(CC(=O)OC/C=C(/CCC[C@@H](CCC[C@@H](CCCC(C)C)C)C)\C)CCN(C)C)/C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)CN(CCN(C)C)CC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C |
Origin of Product |
United States |
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